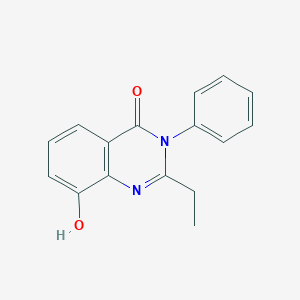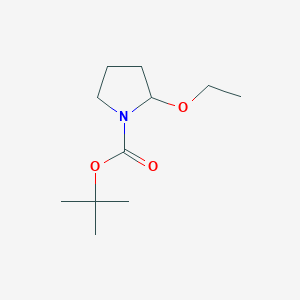
6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride, also known as MINA, is a novel small molecule that has been gaining attention in scientific research. This compound has unique properties that make it a potential candidate for various applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride is not fully understood. However, it has been proposed that 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride inhibits the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been found to affect various biochemical and physiological processes. It has been shown to inhibit the expression of genes involved in inflammation and immune response. Additionally, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride in lab experiments is its high yield and cost-effectiveness. Additionally, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been shown to have low toxicity and can be easily synthesized in large quantities. However, one limitation of using 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride. One area of interest is the development of new cancer therapies based on 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride. Additionally, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride could be studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders. Further research is needed to fully understand the mechanism of action of 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride and its potential applications in medicine and biotechnology.
In conclusion, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride, or 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride, is a promising compound that has potential applications in cancer therapy and other areas of medicine and biotechnology. Its unique properties and low toxicity make it an attractive candidate for further research and development.
Applications De Recherche Scientifique
6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride could be a promising candidate for developing new cancer treatments.
Propriétés
Numéro CAS |
105523-24-8 |
|---|---|
Nom du produit |
6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride |
Formule moléculaire |
C16H15ClN2O2 |
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
6-[(5-methylimidazol-1-yl)methyl]naphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c1-11-8-17-10-18(11)9-12-2-3-14-7-15(16(19)20)5-4-13(14)6-12;/h2-8,10H,9H2,1H3,(H,19,20);1H |
Clé InChI |
KLDNVNXYVILYFF-UHFFFAOYSA-N |
SMILES |
CC1=CN=CN1CC2=CC3=C(C=C2)C=C(C=C3)C(=O)O.Cl |
SMILES canonique |
CC1=CN=CN1CC2=CC3=C(C=C2)C=C(C=C3)C(=O)O.Cl |
Autres numéros CAS |
105523-24-8 |
Synonymes |
6-(5-methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride HOE 944 HOE-944 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)







